molecular formula C27H27N3O4 B13127834 Fmoc-Ala-Phe-NH2

Fmoc-Ala-Phe-NH2

Cat. No.: B13127834
M. Wt: 457.5 g/mol
InChI Key: HDVVSSHKMNZMCF-XDHUDOTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Phe-NH2: is a synthetic peptide compound that consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), alanine (Ala), and phenylalanine (Phe) with an amide group (NH2) at the C-terminus. This compound is widely used in peptide synthesis and research due to its stability and ease of manipulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Fmoc-Ala) to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amine group for the next coupling reaction. The second amino acid (Phe) is then coupled to the exposed amine group using a coupling reagent like HBTU or DIC. Finally, the peptide is cleaved from the resin and the protecting groups are removed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-Ala-Phe-NH2 involves its ability to form stable peptide bonds and interact with biological molecules through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions enable the compound to self-assemble into nanostructures and hydrogels, making it useful in various applications .

Comparison with Similar Compounds

    Fmoc-Phe-Phe-NH2: Similar in structure but with two phenylalanine residues.

    Fmoc-Ala-Ala-NH2: Contains two alanine residues instead of phenylalanine.

    Fmoc-Gly-Phe-NH2: Glycine replaces alanine in the sequence.

Uniqueness: Fmoc-Ala-Phe-NH2 is unique due to its specific combination of alanine and phenylalanine, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to form stable nanostructures and hydrogels, making it particularly useful in biomedical and industrial applications .

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H27N3O4/c1-17(26(32)30-24(25(28)31)15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H2,28,31)(H,29,33)(H,30,32)/t17-,24-/m0/s1

InChI Key

HDVVSSHKMNZMCF-XDHUDOTRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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